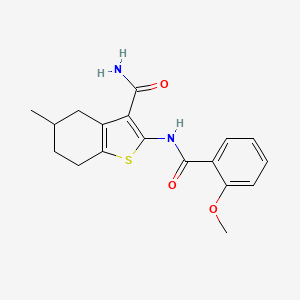

2-(2-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Beschreibung

2-(2-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Eigenschaften

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-10-7-8-14-12(9-10)15(16(19)21)18(24-14)20-17(22)11-5-3-4-6-13(11)23-2/h3-6,10H,7-9H2,1-2H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJHMTFTNVMCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization via Newman-Kwart Rearrangement

A validated approach involves the Newman-Kwart rearrangement to generate thiophenol intermediates, followed by cyclization. Adapted from the synthesis of 2-aroyl-5-aminobenzo[ b]thiophenes:

Synthesis of O-Arylthiocarbamate :

Newman-Kwart Rearrangement :

Hydrolysis to Thiophenol :

Cyclization with α-Bromoacetophenone :

Alternative Cyclization via Thioether Formation

A method analogous to ethyl 2-benzamido-tetrahydrobenzothiophene-3-carboxylate synthesis involves:

- Condense 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[ d]thiophene with 2-methoxybenzaldehyde in ethanol under reflux.

- Intramolecular hydrogen bonding stabilizes the intermediate, facilitating cyclization.

Functionalization of the Benzothiophene Scaffold

Introduction of the 2-Methoxybenzamido Group

The amidation step is critical for installing the 2-methoxybenzoyl moiety. Two methods are prominent:

Method A: Direct Amidation of an Amine Intermediate

- Reduce the nitro group of the cyclized product (e.g., 5-nitrobenzo[ b]thiophene) using SnCl₂ in refluxing ethanol to yield a primary amine.

- React the amine with 2-methoxybenzoyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

Method B: Schotten-Baumann Reaction

Installation of the Carboxamide Functionality

The 3-carboxamide group is typically introduced via hydrolysis of an ester precursor or direct coupling:

Stepwise Approach :

- Ester Hydrolysis : Treat 3-ethoxycarbonyl intermediates with NaOH in ethanol/water to yield carboxylic acids.

- Conversion to Acyl Chloride : React the acid with thionyl chloride (SOCl₂) in refluxing toluene.

- Amidation : Couple the acyl chloride with propylamine in tetrahydrofuran (THF) at 0–5°C.

One-Pot Method :

- Use N,N-carbonyldiimidazole (CDI) to activate the carboxylic acid in situ, followed by addition of propylamine.

Optimization and Challenges

Regioselectivity in Cyclization

The position of the methyl group in the tetrahydro ring (C-5) is controlled by the starting material. For example, 5-methylcyclohexenone derivatives yield the desired regiochemistry after cyclization.

Purification and Characterization

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patent CN110352193B highlights the use of N-alkylimidazoles to facilitate sulfonyl isocyanate formation, which can be adapted for large-scale amidation. Key factors include:

Analyse Chemischer Reaktionen

2-(2-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amide and carboxamide functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(2-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, they can inhibit certain enzymes involved in inflammatory pathways or activate receptors that induce anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: An antitussive agent containing a thiophene nucleus.

Biologische Aktivität

2-(2-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structure incorporates a methoxybenzamido group and a tetrahydrobenzothiophene core, which contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 344.42 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Cycle Progression : The compound interacts with cyclin-dependent kinases (CDKs), essential for cell cycle regulation. This interaction leads to cell cycle arrest in cancer cells.

- Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating Bcl-2 family proteins.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.1 | CDK inhibition |

| HCT116 | 4.5 | Apoptosis induction |

| HEK293 | 5.3 | Signal transduction modulation |

Antioxidant Activity

The compound also exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models:

- DPPH Scavenging Activity : The compound showed effective DPPH radical scavenging activity, which is indicative of its potential to mitigate oxidative damage.

- Cellular Antioxidant Capacity : In vitro studies revealed that it enhances the cellular antioxidant defense system by upregulating antioxidant enzymes .

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound inhibits specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Gene Expression Modulation : It affects the expression levels of genes related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, it influences cellular stress responses and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to controls (p < 0.05), confirming its potential as an anticancer agent.

- Another investigation assessed its effects on oxidative stress markers in human fibroblast cells, revealing a reduction in malondialdehyde levels after treatment with the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalized tetrahydrobenzothiophene cores. For example:

- Step 1 : Cyclocondensation of substituted cyclohexanones with sulfur-containing reagents to form the tetrahydrobenzothiophene scaffold .

- Step 2 : Introduction of the methoxybenzamido group via acylation using 2-methoxybenzoyl chloride under anhydrous conditions (e.g., DCM with a base like triethylamine) .

- Step 3 : Carboxamide formation via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize solvent polarity to improve yields of intermediates.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC-MS : Confirm molecular weight and detect impurities (≥95% purity threshold recommended).

- NMR (¹H/¹³C) : Verify substituent positions (e.g., methoxybenzamido proton signals at δ ~3.8–4.0 ppm; tetrahydrobenzothiophene methyl group at δ ~1.2 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₈H₂₁N₂O₃S).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation or hydrogen-bonding networks?

- Approach :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and solve structures with SHELXD/SHELXL .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) dimeric rings or chains involving the carboxamide and methoxy groups .

- Software : Visualize molecular packing and intermolecular interactions with ORTEP-3 .

Q. What strategies address contradictions in biological activity data across different assays?

- Troubleshooting Framework :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in kinase assays).

- Solubility Checks : Use DLS to detect aggregation in aqueous buffers, which may artificially suppress activity .

- Metabolic Stability : Compare half-life in microsomal assays (e.g., human vs. murine liver microsomes) to explain species-specific discrepancies .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on the methoxybenzamido moiety as a hydrogen-bond donor .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the tetrahydrobenzothiophene ring in lipid bilayers .

- QSAR : Train models with descriptors like logP, polar surface area, and Hammett constants for substituents on the benzamido group .

- Validation : Cross-reference predictions with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.